molecular formula C14H18N4O2 B4253234 2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B4253234
M. Wt: 274.32 g/mol
InChI Key: ZCSCLGASAAQYRE-UHFFFAOYSA-N
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Description

2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets 2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one apart is its unique structural features and the specific biological activities it exhibits. Its ability to interact with a wide range of molecular targets makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-8-12-15-11(9-14(20)18(12)16-10)5-7-17-6-3-2-4-13(17)19/h8-9,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSCLGASAAQYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)CCN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Reactant of Route 3
2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Reactant of Route 5
2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Reactant of Route 6
2-methyl-5-[2-(2-oxopiperidin-1-yl)ethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.